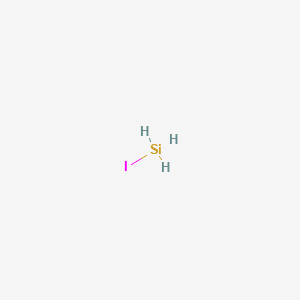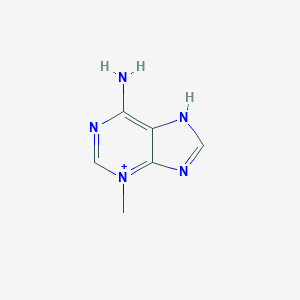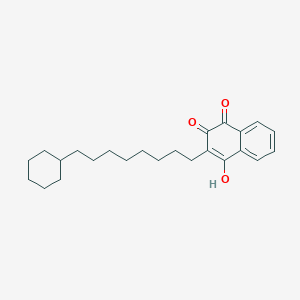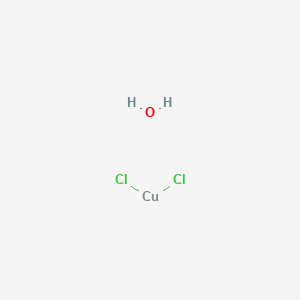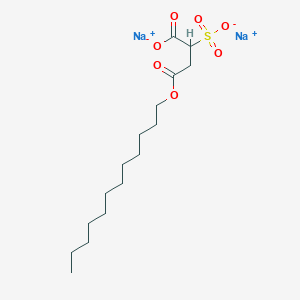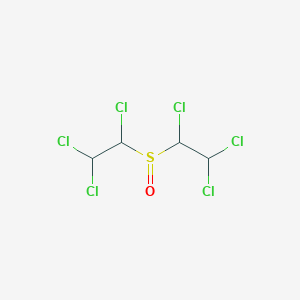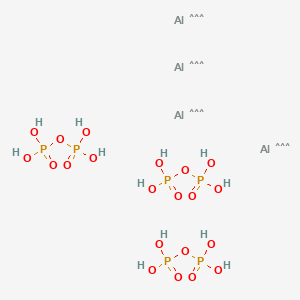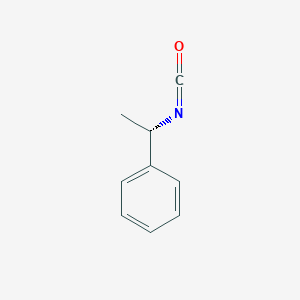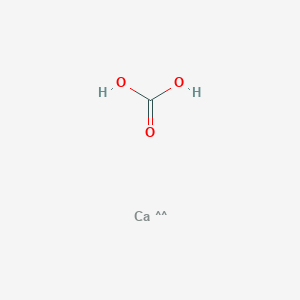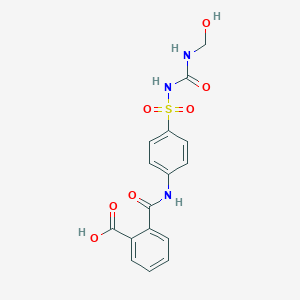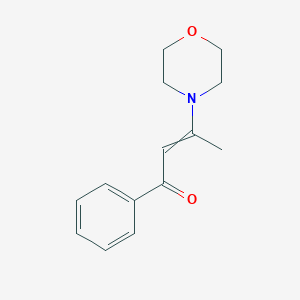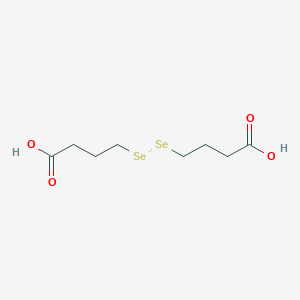
Diselenodibutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenodibutyric acid (DSDB) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the organoselenium family, which has been shown to possess unique properties that make it a valuable tool for studying biological systems. In
Wissenschaftliche Forschungsanwendungen
Diselenodibutyric acid has been shown to have a variety of applications in scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to have anti-cancer properties, and studies have demonstrated that it can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of Diselenodibutyric acid is not fully understood, but it is believed to work by disrupting cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division. This disruption can lead to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and antioxidant properties, this compound has been shown to have anti-inflammatory effects. It has also been shown to have an impact on the immune system, specifically by increasing the production of certain cytokines that are involved in immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diselenodibutyric acid in lab experiments is its relative ease of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are also limitations to using this compound in lab experiments. For example, the compound has low solubility in non-polar solvents, which can limit its use in certain types of experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on Diselenodibutyric acid. One area of interest is in the development of new anti-cancer therapies based on the compound. Additionally, there is potential for this compound to be used in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of this compound and to identify potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a synthetic compound with a variety of potential applications in scientific research. Its anti-cancer and antioxidant properties make it a promising tool for studying biological systems and developing new therapies. While there are limitations to its use in lab experiments, the relative ease of synthesis and stability of the compound make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of this compound and to identify potential future applications.
Synthesemethoden
Diselenodibutyric acid can be synthesized by reacting selenourea with butyric acid in the presence of a catalyst such as hydrochloric acid. The resulting compound is a white crystalline solid that is soluble in polar solvents such as water and methanol. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with standard equipment.
Eigenschaften
| 14362-48-2 | |
Molekularformel |
C8H14O4Se2 |
Molekulargewicht |
332.1 g/mol |
IUPAC-Name |
4-(3-carboxypropyldiselanyl)butanoic acid |
InChI |
InChI=1S/C8H14O4Se2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
WORSJCPMKUOXAD-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C[Se][Se]CCCC(=O)O |
Kanonische SMILES |
C(CC(=O)O)C[Se][Se]CCCC(=O)O |
Piktogramme |
Acute Toxic |
Synonyme |
4,4'-Diselenodibutyric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



